molecular formula C8H10F3N3O3 B13914213 (3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid

(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid

Cat. No.: B13914213
M. Wt: 253.18 g/mol
InChI Key: RMGMZOXHHIIQNJ-UHFFFAOYSA-N
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Description

(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C8H10F3N3O3 It is known for its unique structure, which includes a pyrazine ring substituted with a methoxy group and a methanamine group, combined with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid typically involves the reaction of 3-methoxypyrazine with methanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the methoxy or methanamine groups.

Scientific Research Applications

(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid include:

  • (3-Methoxypyrazin-2-yl)methanol
  • (3-Methoxypyrazin-2-yl)methanethiol
  • (3-Methoxypyrazin-2-yl)methanoic acid

Uniqueness

What sets this compound apart from similar compounds is its combination of functional groups, which imparts unique reactivity and potential applications. The presence of the trifluoroacetic acid moiety enhances its stability and solubility, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C8H10F3N3O3

Molecular Weight

253.18 g/mol

IUPAC Name

(3-methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H9N3O.C2HF3O2/c1-10-6-5(4-7)8-2-3-9-6;3-2(4,5)1(6)7/h2-3H,4,7H2,1H3;(H,6,7)

InChI Key

RMGMZOXHHIIQNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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